molecular formula C16H15NO2 B8775210 N-(4-methoxyphenyl)-3-phenylacrylamide

N-(4-methoxyphenyl)-3-phenylacrylamide

Cat. No.: B8775210
M. Wt: 253.29 g/mol
InChI Key: WEMJCDDYUBVWRB-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-phenylacrylamide (CAS 55044-94-5) is a synthetic acrylamide derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol, this compound serves as a versatile scaffold in drug discovery . Recent research highlights its potential as a broad-spectrum cytotoxic agent. Studies on structurally related 2-phenylacrylamide analogues have identified this chemical class as a promising scaffold for developing new anticancer compounds, with some derivatives demonstrating potent growth inhibitory (GI50) activity against various cancer cell lines in the low micromolar range . The research value of this compound is particularly evident in breast cancer research. A 2025 study synthesized a conjugate featuring the 3-(4-methoxyphenyl)-2-phenylacrylamide moiety, which demonstrated potent cytotoxic activity against MCF-7 breast cancer cells . The proposed mechanism of action for this conjugate involves the inhibition of the aromatase enzyme, a key target in estrogen-receptor-positive breast cancer, and the induction of cellular apoptosis by dysregulating apoptotic proteins . This makes this compound a critical building block for developing novel non-steroidal aromatase inhibitors and for investigating new pathways in cancer cell death. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)

InChI Key

WEMJCDDYUBVWRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-3-phenylacrylamide typically involves the condensation of 4-methoxyaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct the incoming electrophile to the ortho or para positions on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenylacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Corrosion Inhibition Properties

Key Comparators :

  • ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)
  • ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide)

Both ACR-2 and ACR-3 are acrylamide derivatives studied as corrosion inhibitors for copper in 1.0 M HNO₃. While ACR-2 shares the 4-methoxyphenyl group with the target compound, ACR-3 lacks this substituent (replaced by a simple phenyl group). Key findings include:

Compound Substituents Inhibition Efficiency (20 × 10⁻⁵ M) Adsorption Behavior
ACR-2 4-Methoxyphenyl, cyano 84.5% Langmuir isotherm (chemical adsorption)
ACR-3 Phenyl, cyano 86.1% Langmuir isotherm (chemical adsorption)
Target Compound 4-Methoxyphenyl, no cyano Not tested Inferred weaker adsorption

The cyano group in ACR-2 and ACR-3 enhances electron-withdrawing effects, improving adsorption on copper surfaces.

Key Comparators :

  • Compound 1 (N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide)
  • Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)

Natural derivatives from Datura metel and Lycium barbarum exhibit anti-inflammatory activity due to hydroxyl and methoxy substituents:

Compound Substituents Anti-inflammatory IC₅₀ (μM) Source
Compound 1 4-Methoxyphenyl, dihydroxyphenyl Not quantified Datura metel
Compound 2 4-Hydroxy-3-methoxyphenyl, 4-hydroxyphenyl 17.00 ± 1.11 Lycium barbarum
Target Compound 4-Methoxyphenyl, phenyl Not tested Synthetic

The hydroxyl groups in natural analogs significantly enhance anti-inflammatory activity by enabling hydrogen bonding with biological targets. The target compound’s lack of hydroxyl groups likely limits its bioactivity in this context.

Structural Analogs in Pharmacology

Key Comparator :

  • (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide

This compound acts as a KCNQ2 potassium channel opener with oral bioavailability. Structural differences include a morpholine substituent versus the target compound’s methoxyphenyl group:

Compound Substituents Pharmacological Activity
Comparator Morpholin-4-yl, phenyl KCNQ2 opener (oral activity)
Target Compound 4-Methoxyphenyl, phenyl Unknown

The morpholine group in the comparator enhances solubility and target interaction, whereas the methoxyphenyl group may prioritize lipophilicity over ion channel modulation.

Electronic and Steric Effects of Substituents

Key Comparators :

  • N-(4-Chlorophenyl)-3-phenylacrylamide
  • 3-(4-Chlorophenyl)-N-methoxy-N-methylacrylamide

Substituents like halogens or modified amide groups alter electronic properties:

Compound Substituents Key Property Application
N-(4-Chlorophenyl) 4-Chlorophenyl Electron-withdrawing Cl Synthetic intermediate
N-Methoxy-N-methyl Methoxy, methyl on amide Enhanced solubility Organic synthesis
Target Compound 4-Methoxyphenyl Electron-donating OCH₃ Underexplored

Q & A

Q. Example protocol from :

StepReagent/ConditionPurpose
1α-Bromoacrylic acid, EDCI, DMF (0°C)Activation of carboxylic acid
24-Methoxyaniline additionAmide bond formation
3Ethyl acetate extractionIsolation of crude product
4Column chromatography (silica gel)Purification to >95% purity

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. Key signals include:
    • Methoxy group: δ ~3.8 ppm (singlet, 3H) .
    • Acrylamide protons: δ ~6.5–7.5 ppm (doublets, J = 15–16 Hz for trans-configuration) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 294.1) .
  • FTIR : Detects amide C=O stretch at ~1650–1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Q. Key parameters () :

MethodSoftware/FunctionalsOutput
DFTB3LYP/6-31G(d,p)Electron density maps
Monte CarloAdsorption LocatorBinding energy (~−45 kcal/mol)

Advanced: What strategies are used to resolve contradictions in biological activity data across different studies?

Answer:

  • Dose-response standardization : Compare IC₅₀ values under consistent assay conditions (e.g., MTT assay at 48 hrs vs. 72 hrs) .
  • Structural validation : Re-examine NMR/LC-MS data to rule out impurities (e.g., residual solvents affecting cytotoxicity) .
  • Meta-analysis : Pool data from multiple derivatives (e.g., para-methoxy vs. trimethoxy substitutions) to identify structure-activity trends .

Advanced: How is X-ray crystallography utilized in determining the crystal structure of related acrylamide derivatives?

Answer:

  • Single-crystal growth : Use slow evaporation of dichloromethane/hexane solutions .
  • Refinement tools : SHELXL for resolving disorder (e.g., methoxy group orientation) .
  • Key metrics : Bond angles and torsional strain in the acrylamide backbone (e.g., C=C–C=O dihedral angle ~10°) .

Q. Example () :

ParameterValueSignificance
Space groupP2₁/cMonoclinic symmetry
R-factor<0.05High data accuracy

Advanced: What are the challenges in optimizing reaction conditions for high-yield synthesis?

Answer:

  • Side reactions : Oxidative dimerization of acrylamide under prolonged heating. Mitigated by inert atmospheres (N₂/Ar) .
  • Purification hurdles : Co-elution of byproducts in column chromatography. Gradient elution (5→20% EtOAc in hexane) improves resolution .
  • Scale-up limitations : Reduced yields (>10 mmol) due to exothermicity. Controlled addition via syringe pump maintains ~70% yield .

Basic: What are the common solvents and purification methods used in the synthesis?

Answer:

  • Reaction solvents : DMF (polar aprotic), THF (for moisture-sensitive steps) .
  • Work-up : Ethyl acetate for extraction; brine washes remove excess acid .
  • Purification : Silica gel chromatography (particle size 40–63 µm) with ethyl acetate/hexane gradients .

Advanced: How do structural modifications influence the biological activity of these acrylamide derivatives?

Answer:

  • Electron-withdrawing groups (e.g., nitro, bromo): Enhance anticancer activity by increasing electrophilicity (IC₅₀ reduced from 25 µM to 8 µM) .
  • Methoxy position : Para-substitution improves solubility and bioavailability vs. meta .
  • Hybrid derivatives : Biamide structures (e.g., compound 53 in ) show dual kinase inhibition.

Advanced: What role do substituents on the phenyl rings play in the compound's electronic properties?

Answer:

  • Methoxy group : Electron-donating effect increases electron density on the aromatic ring, altering redox potentials .
  • Halogen substituents (e.g., Br): Enhance corrosion inhibition via stronger adsorption on metal surfaces (ΔGads ~−40 kJ/mol) .
  • Trifluoromethyl groups : Improve metabolic stability by reducing CYP450 interactions .

Advanced: How to address discrepancies in spectroscopic data interpretation?

Answer:

  • Cross-validation : Compare ¹H NMR with HSQC to confirm proton-carbon correlations .
  • High-resolution MS : Resolve isobaric interferences (e.g., [M+Na]⁺ vs. [M+K]⁺) .
  • Dynamic NMR : Detect rotational barriers in the acrylamide group (ΔG‡ ~12 kcal/mol) .

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